2,2',6,6'-Tetrabromobiphenyl

概要

説明

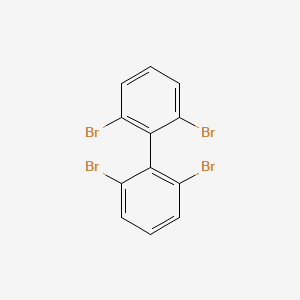

2,2’,6,6’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which makes it valuable in various industrial applications. The molecular formula of 2,2’,6,6’-Tetrabromobiphenyl is C12H6Br4, and it has a molecular weight of approximately 469.79 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

2,2’,6,6’-Tetrabromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process results in the substitution of hydrogen atoms on the biphenyl rings with bromine atoms, yielding 2,2’,6,6’-Tetrabromobiphenyl .

Industrial Production Methods

Industrial production of 2,2’,6,6’-Tetrabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

2,2’,6,6’-Tetrabromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less brominated biphenyl derivatives.

Oxidation Reactions: Oxidation can lead to the formation of biphenyl quinones or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted biphenyls depending on the nucleophile used.

Reduction: Formation of less brominated biphenyls or biphenyl itself.

Oxidation: Formation of biphenyl quinones or other oxidized derivatives.

科学的研究の応用

2,2’,6,6’-Tetrabromobiphenyl has several scientific research applications:

Chemistry: Used in the study of halogenated aromatic compounds and their reactivity.

Biology: Investigated for its effects on biological systems, particularly its potential toxicity and environmental impact.

Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.

作用機序

The mechanism of action of 2,2’,6,6’-Tetrabromobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the expression of enzymes that metabolize and detoxify foreign compounds. Additionally, 2,2’,6,6’-Tetrabromobiphenyl can disrupt endocrine function by mimicking or interfering with hormone signaling pathways .

類似化合物との比較

Similar Compounds

- 2,2’,4,4’-Tetrabromobiphenyl

- 2,2’,5,5’-Tetrabromobiphenyl

- 2,2’,3,3’-Tetrabromobiphenyl

Uniqueness

2,2’,6,6’-Tetrabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tetrabromobiphenyls, it has distinct properties that make it particularly effective as a flame retardant and a subject of environmental and toxicological studies .

生物活性

2,2',6,6'-Tetrabromobiphenyl (TBBP) is a polybrominated biphenyl compound with significant biological activity primarily linked to its interaction with the aryl hydrocarbon receptor (AhR). This compound is structurally characterized by two phenyl rings connected by a single bond, with bromine substituents at the 2 and 6 positions of one ring and the 2' and 6' positions of the other. The unique bromination pattern influences its chemical reactivity and biological effects, particularly in the context of xenobiotic metabolism and endocrine disruption.

The biological activity of TBBP is mediated through its binding to the AhR, a ligand-activated transcription factor that regulates gene expression related to xenobiotic metabolism. Upon activation, AhR induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which are crucial for the metabolism and detoxification of various compounds. This interaction can lead to:

- Induction of oxidative stress : TBBP exposure has been shown to increase the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cell functions.

- Endocrine disruption : The compound may mimic or interfere with hormone signaling pathways, leading to altered hormonal balance and potential reproductive toxicity.

Biological Activity Data

Animal Studies

A notable study examined the effects of TBBP on rats and mice exposed to high doses over their lifetime. Findings indicated that such exposure led to liver injuries and increased cancer incidence in these animals. Specifically, liver cancer was noted in rats after consuming a substantial amount of a PBB mixture that included TBBP .

In Vitro Studies

In vitro studies have demonstrated that TBBP can activate AhR-dependent pathways in human cell lines. For example, exposure to TBBP resulted in significant changes in gene expression profiles related to detoxification processes. These studies highlight TBBP's potential role in modulating cellular metabolism and function under various conditions.

Environmental Impact

TBBP is also recognized for its persistence in the environment due to its chemical stability as a flame retardant. Its bioaccumulation potential is significant, as indicated by bioconcentration factor (BCF) studies showing high accumulation rates in aquatic organisms . This raises concerns about its long-term ecological effects and potential risks to human health through environmental exposure.

Q & A

Basic Question: What validated analytical methods are recommended for detecting 2,2',6,6'-Tetrabromobiphenyl in environmental or polymeric samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound. Key parameters include:

- Column selection : Use a non-polar capillary column (e.g., DB-5MS) for optimal separation of brominated congeners.

- Retention time : 6.01 minutes under programmed temperature conditions (e.g., 50°C to 300°C at 15°C/min) .

- Mass spectrometric detection : Monitor characteristic ion fragments (e.g., m/z 306, 308 for tetra-brominated congeners) and compare with certified reference materials (CRMs) to confirm identity .

Table 1: GC-MS Parameters for this compound (Adapted from )

| Parameter | Value |

|---|---|

| Retention Time | 6.01 min |

| Limit of Detection | 0.006 µg/mL |

| Linearity (R²) | 0.99943 |

| Key Ions (m/z) | 306, 308, 310 |

Basic Question: How is this compound synthesized for use in ligand preparation?

Methodological Answer:

A modular synthetic approach is employed:

Substrate selection : this compound serves as a pivot substrate due to its symmetric bromination pattern, enabling regioselective coupling reactions .

Phosphine ligand synthesis : React with Grignard reagents (e.g., PhMgBr) under inert atmospheres to introduce phosphorus-containing groups. Optimize stoichiometry (1:2 molar ratio) to minimize byproducts.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .

Advanced Question: How can researchers resolve discrepancies in quantification data for this compound in complex matrices?

Methodological Answer:

Discrepancies often arise from matrix interferences or co-eluting isomers. Mitigation strategies include:

- Isomer differentiation : Utilize high-resolution MS (HRMS) to distinguish between this compound and structural analogs (e.g., 2,2',5,5'-Tetrabromobiphenyl) based on exact mass (m/z 469.79) and isotopic patterns .

- Internal standardization : Spike samples with deuterated analogs (e.g., ¹³C-labeled PBBs) to correct for recovery losses .

- Matrix-matched calibration : Prepare calibration curves in the same matrix (e.g., polymer extracts) to account for suppression/enhancement effects .

Advanced Question: What strategies optimize the synthesis of chiral bidentate ligands using this compound?

Methodological Answer:

Key considerations for ligand design:

- Bromine substitution effects : The 2,2',6,6'-bromination pattern sterically hinders undesired side reactions, enhancing selectivity in asymmetric catalysis .

- Chiral induction : Introduce chiral auxiliaries (e.g., binaphthol derivatives) during coupling steps to enforce axial chirality.

- Characterization : Confirm ligand geometry via X-ray crystallography and assess enantiomeric excess (ee) using chiral HPLC with a cellulose-based stationary phase .

Advanced Question: How do researchers address challenges in distinguishing this compound from co-eluting isomers in GC-MS analysis?

Methodological Answer:

- Retention time indexing : Cross-reference with databases (e.g., NIST WebBook) to confirm isomer-specific retention times .

- Spectral deconvolution : Use software tools (e.g., AMDIS) to isolate target peaks from overlapping signals in complex chromatograms .

- Orthogonal validation : Confirm results with liquid chromatography-tandem MS (LC-MS/MS) or nuclear magnetic resonance (NMR) for unambiguous identification .

Basic Question: What quality control measures ensure the reliability of this compound reference materials?

Methodological Answer:

- Certification : Source CRMs from accredited providers (e.g., AccuStandard) with documented purity (>98%) and stability data .

- Storage : Store in amber vials at -20°C to prevent photodegradation and volatilization .

- Batch verification : Perform in-house validation via GC-MS against NIST-traceable standards to confirm concentration and homogeneity .

特性

IUPAC Name |

1,3-dibromo-2-(2,6-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIZQBVLCDNAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242676 | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97038-96-5 | |

| Record name | 2,2',6,6'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。